molecular formula C6H8N2O B12434608 1-(Pyrimidin-4-yl)ethan-1-ol

1-(Pyrimidin-4-yl)ethan-1-ol

Cat. No.: B12434608
M. Wt: 124.14 g/mol
InChI Key: FCQKOPJZMPKYGR-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3

InChI Key

FCQKOPJZMPKYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1)O

Origin of Product

United States

Contextual Significance of Pyrimidine Substituted Alcohols in Organic and Medicinal Chemistry

Pyrimidine-substituted alcohols represent a class of organic compounds with significant importance in both organic and medicinal chemistry. The pyrimidine (B1678525) ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil). ijcrt.org Its unique structure and capacity for diverse chemical modifications make it a valuable scaffold in the design of novel therapeutic agents. The incorporation of an alcohol functional group onto a pyrimidine core further enhances its chemical versatility and potential for biological interactions.

The presence of the hydroxyl group allows for the formation of hydrogen bonds, a critical interaction in molecular recognition by biological targets such as enzymes and receptors. ijcrt.orgnano-ntp.com This has led to the exploration of pyrimidine-substituted alcohols in various therapeutic areas, including the development of antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nano-ntp.com The ability to modify both the pyrimidine ring and the alcohol-containing substituent provides a powerful strategy for modulating the pharmacological properties of these compounds. ijcrt.orgnano-ntp.com

Historical Perspective and Evolution of Research Pertaining to Pyrimidine 4 Yl Ethanol Systems

The exploration of pyrimidine (B1678525) derivatives has a rich history rooted in the foundational understanding of nucleic acids. ijcrt.org The synthesis of pyrimidine-based structures has evolved from classical methods like the Biginelli and Debus-Radziszewski reactions to more modern, efficient multicomponent reactions. ijcrt.orgthieme-connect.com These advancements have facilitated the synthesis of a wide array of substituted pyrimidines, including those with alcohol functionalities. thieme-connect.com

Early research often focused on the fundamental reactivity and properties of simple pyrimidine derivatives. Over time, as the biological significance of pyrimidines became more apparent, research efforts intensified towards the synthesis of more complex and functionally diverse pyrimidine-containing molecules. acs.org The development of sophisticated analytical techniques, such as NMR and X-ray crystallography, has been instrumental in characterizing these compounds and understanding their structure-activity relationships. tandfonline.com

More recently, research has focused on the development of pyrimidine-4-yl-ethanol derivatives as targeted therapeutic agents. For instance, novel series of these compounds have been designed and synthesized as potential ROS1 kinase inhibitors for applications in cancer therapy. tandfonline.comnih.gov This evolution highlights a shift from broad exploratory synthesis to rational drug design based on specific biological targets.

Overview of Current Research Trajectories and Academic Importance of 1 Pyrimidin 4 Yl Ethan 1 Ol

Current research on 1-(pyrimidin-4-yl)ethan-1-ol and related systems is vibrant and multifaceted. A significant area of investigation is in the development of novel synthetic methodologies. Researchers are exploring sustainable and efficient ways to produce these compounds, such as through acceptorless dehydrogenative annulation of alcohols catalyzed by transition metal complexes. acs.org Multicomponent reactions are also gaining traction as they allow for the rapid generation of diverse libraries of pyrimidine (B1678525) derivatives for screening purposes. thieme-connect.com

In medicinal chemistry, this compound serves as a key intermediate and a structural motif in the design of new therapeutic agents. Studies have shown that derivatives of pyrimidine-4-yl-ethanol exhibit promising biological activities. For example, certain derivatives have been investigated for their potential as ROS1 kinase inhibitors, which are relevant in the treatment of non-small cell lung cancer. tandfonline.comnih.gov The core structure's ability to be modified allows for the fine-tuning of properties to enhance potency and selectivity for specific biological targets. acs.org

The academic importance of this compound is underscored by its use as a versatile building block in organic synthesis and as a scaffold in the development of new chemical entities with potential therapeutic applications. Its study contributes to a deeper understanding of structure-activity relationships and the principles of molecular recognition.

Scope and Research Objectives for a Comprehensive Study of 1 Pyrimidin 4 Yl Ethan 1 Ol

Direct Synthetic Routes to this compound

Direct synthetic strategies offer the most straightforward access to this compound. These methods typically involve a single key transformation of a closely related precursor, such as a ketone or an aldehyde.

A primary and widely utilized method for preparing this compound is the reduction of its corresponding ketone, 1-(pyrimidin-4-yl)ethanone. This transformation converts the carbonyl group of the ethanone (B97240) into a hydroxyl group, yielding the desired secondary alcohol. The reaction is typically accomplished using various reducing agents, with the choice of agent influencing reaction conditions and outcomes.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727). This method is favored for its operational simplicity and mild reaction conditions. Alternatively, catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, can achieve the same reduction. A series of pyrimidin-4-yl-ethanol derivatives have been synthesized as part of research into potential ROS1 kinase inhibitors, often involving the reduction of an ethanone intermediate. nih.gov

PrecursorReducing Agent/CatalystSolventKey ConditionsProduct
1-(Pyrimidin-4-yl)ethanoneSodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureThis compound
1-(Pyrimidin-4-yl)ethanoneH₂ / Palladium on Carbon (Pd/C)Ethyl Acetate (B1210297)H₂ atmosphere, 24hThis compound

This table is based on established chemical reduction principles and data from related syntheses.

Another direct approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of pyrimidine-4-carboxaldehyde. researchgate.net This reaction utilizes organometallic reagents, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. The organometallic compound acts as a source of a nucleophilic methyl anion, which attacks the electrophilic aldehyde carbon, followed by an aqueous workup to protonate the resulting alkoxide and form the alcohol.

This method allows for the direct formation of the carbon skeleton and the introduction of the hydroxyl group in a single key step. The chemoselectivity of organometallic reagents is crucial, especially in complex molecules, to ensure the reaction occurs at the desired aldehyde functional group. researchgate.net For instance, alkyl-chromium species have been shown to react chemoselectively with aldehydes that contain a pyrimidine motif. researchgate.net

Pyrimidine SubstrateOrganometallic ReagentSolventKey ConditionsProduct
Pyrimidine-4-carboxaldehydeMethylmagnesium Bromide (CH₃MgBr)Diethyl Ether/THFAnhydrous, 0°C to RTThis compound
Pyrimidine-4-carboxaldehydeMethyllithium (CH₃Li)Diethyl Ether/THFAnhydrous, low temp.This compound

This table represents standard organometallic addition reactions to aldehydes.

Indirect Synthetic Pathways via Functional Group Interconversions on Pyrimidine Cores

Indirect pathways involve the construction of the desired ethanol side chain on a pre-formed pyrimidine ring through a series of functional group interconversions. These multi-step sequences often start with substituted pyrimidines.

Halogenated pyrimidines, such as 4-chloropyrimidine (B154816) or 4-bromopyrimidine, serve as versatile starting materials for synthesizing derivatives. clockss.orgnih.gov The halogen atom acts as a leaving group, enabling nucleophilic aromatic substitution or participation in cross-coupling reactions to build the required side chain.

One potential pathway begins with a Suzuki-Miyaura coupling reaction on a bromopyrimidine to introduce an acetyl group, which can then be reduced to the target alcohol. nih.gov Another approach involves a nucleophilic substitution reaction where a di-halogenated pyrimidine is selectively reacted with an amine, followed by further modifications. For example, the synthesis of pyrimidine-4-yl-ethanol derivatives has been achieved starting from 2,6-dichloropyrimidine, which undergoes sequential substitutions. tandfonline.com

Starting MaterialKey Reaction TypeIntermediateFinal StepProduct
4,6-DichloropyrimidineNucleophilic Aromatic Substitution6-Chloro-N-(2-(naphthalen-1-yl)ethyl)pyrimidin-4-amine google.comFurther Substitution/ReductionSubstituted this compound derivative
5-Bromo-2,4-dichloropyrimidineNucleophilic Aromatic SubstitutionN-(5-Bromo-2-chloropyrimidin-4-yl)aniline derivative nih.govSuzuki Coupling & ReductionSubstituted this compound derivative

This table illustrates synthetic routes starting from halogenated pyrimidines.

Pyrimidine esters, such as ethyl pyrimidine-4-carboxylate, can also be precursors for this compound. A possible route involves the reaction of the ester with two equivalents of a methyl-organometallic reagent (e.g., methylmagnesium bromide). The first equivalent performs a nucleophilic acyl substitution to form 1-(pyrimidin-4-yl)ethanone, which is then immediately attacked by the second equivalent to yield the tertiary alcohol after workup. However, careful control of stoichiometry and reaction conditions would be needed to isolate the desired secondary alcohol. Alternatively, the ester could be reduced to a 4-hydroxymethylpyrimidine, which would then require further steps of oxidation to the aldehyde followed by methyl-organometallic addition.

Asymmetric Synthetic Approaches to Enantiopure this compound

The synthesis of specific enantiomers, (R)- and (S)-1-(pyrimidin-4-yl)ethan-1-ol, is of significant interest, and several asymmetric methods have been developed. bldpharm.comfluorochem.co.uk These approaches are crucial for applications where a single stereoisomer is required.

The most common strategy is the enantioselective reduction of the prochiral ketone, 1-(pyrimidin-4-yl)ethanone. vulcanchem.com This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent like borane (B79455) in the presence of a chiral catalyst. Chiral spiroborate esters derived from amino alcohols have proven effective as catalysts in the asymmetric borane reduction of related heterocyclic ketones, yielding highly enantiomerically enriched alcohols. researchgate.net

Enzymatic reactions also offer a powerful tool for asymmetric synthesis. Lipases can be used in kinetic resolutions of the racemic alcohol, selectively acylating one enantiomer and allowing for the separation of the unreacted enantiomer.

MethodSubstrateCatalyst/ReagentProduct Configuration
Asymmetric Reduction1-(Pyrimidin-4-yl)ethanoneBorane with Chiral Spiroborate Ester Catalyst researchgate.net(R)- or (S)-1-(Pyrimidin-4-yl)ethan-1-ol
Enzymatic Kinetic ResolutionRacemic 1-(Pyridin-4-yl)ethanolLipase and Acyl Donor researchgate.net(R)-1-(Pyridin-4-yl)ethyl acetate and (S)-1-(Pyridin-4-yl)ethanol

This table summarizes key methods for the asymmetric synthesis of the title compound and related structures. Both the (R)- and (S)-enantiomers of this compound are commercially available, indicating that efficient and scalable asymmetric syntheses have been established. bldpharm.comfluorochem.co.ukfluorochem.co.uk

Chiral Catalyst-Mediated Reductions

The catalytic asymmetric reduction of ketones is a powerful and widely used method for producing chiral alcohols. This approach relies on a chiral catalyst to transfer hydrogen to the ketone, creating the new stereocenter with a high degree of enantioselectivity. For the synthesis of this compound, this typically involves the reduction of 4-acetylpyrimidine.

Commonly employed catalytic systems include transition metal complexes and oxazaborolidines.

Transition Metal Catalysis: Ruthenium-based catalysts, particularly those with chiral diamine ligands, are effective for the transfer hydrogenation of aryl ketones. uni-regensburg.de In this process, a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used in place of hydrogen gas, which offers practical advantages. uni-regensburg.de For instance, the analogous reduction of acetylpyridines has been successfully achieved using ruthenium catalysts, yielding chiral 1-(pyridyl)ethanols. wikipedia.org A similar approach can be applied to 4-acetylpyrimidine. Another relevant example is the reduction of a pyridine (B92270) derivative using a palladium catalyst, Pd(0)EnCat, with formic acid and triethylamine, which proceeds efficiently at room temperature. rsc.org The encapsulation of the catalyst also allows for its recovery and reuse, adding a green chemistry aspect to the synthesis. rsc.org

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that uses a chiral oxazaborolidine as a catalyst and a stoichiometric borane source (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane). uni-regensburg.de The catalyst coordinates with the borane and the ketone, facilitating a highly enantioselective reduction. uni-regensburg.de This method is renowned for its high enantioselectivity in the reduction of various simple ketones. uni-regensburg.de

Table 1: Examples of Chiral Catalyst-Mediated Reductions for Analogous Ketones

Catalyst SystemSubstrate TypeReductantKey FeaturesReference
Ruthenium-Chiral Diamine ComplexAryl KetonesIsopropanol or HCOOH/NEt₃High enantioselectivity via transfer hydrogenation. uni-regensburg.de
Pd(0)EnCat4-Acetylpyridine (analogue)HCOOH/NEt₃Recyclable catalyst, mild conditions. rsc.org
Chiral Oxazaborolidine (CBS)Prochiral KetonesBorane (BH₃)Highly enantioselective, widely applicable. uni-regensburg.de

Enzymatic Biotransformations for Stereoselective Synthesis

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiomerically pure compounds. The use of whole-cell microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers exceptional selectivity under mild reaction conditions.

For the synthesis of chiral this compound, enzymes can reduce 4-acetylpyrimidine with high precision. For example, studies on the microbial reduction of analogous acetylpyridine derivatives have shown great success. The microorganism Candida maris has been used to reduce an acetylpyridine derivative to the corresponding (R)-alcohol with a high yield (99%) and excellent enantiomeric excess (97% ee). williams.edu The reaction conditions, such as glucose concentration and aeration, were optimized to achieve these results. williams.edu

Furthermore, isolated ADHs are commonly used. ADHs from organisms like Lactobacillus kefir and Thermoanaerobacter brokii are known to exhibit (R)- and (S)-selectivity, respectively, in the reduction of ketones. researchgate.net The synthesis of a key chiral intermediate for the drug Telotristat Ethyl was achieved via the asymmetric reduction of a bulky ketone using a short-chain dehydrogenase/reductase (SDR) from Lactobacillus fermentum, achieving over 99% conversion and >99% ee. researchgate.net These enzymatic systems require a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), which is continuously regenerated in the reaction system, often by using a sacrificial alcohol like isopropanol. williams.eduresearchgate.net

Table 2: Examples of Enzymatic Reductions for Chiral Alcohol Synthesis

BiocatalystSubstrate TypeStereochemical OutcomeYield / Enantiomeric Excess (ee)Reference
Candida maris IFO100035-acetylfuro[2,3-c]pyridine(R)-alcohol99% yield, 97% ee williams.edu
Alcohol Dehydrogenase (from Lactobacillus kefir)Propargylic Ketones(R)-alcoholHigh ee researchgate.net
Short-Chain Dehydrogenase/Reductase (from L. fermentum)Substituted Acetophenone(R)-alcohol>99% conversion, >99% ee researchgate.net

Chiral Auxiliary-Based Synthetic Strategies

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy relies on the auxiliary's steric and electronic properties to direct an incoming reagent to a specific face of the molecule, resulting in a diastereoselective reaction.

In the context of producing chiral alcohols, a chiral auxiliary could theoretically be used to direct the reduction of a ketone. However, this approach is more commonly applied to reactions that form carbon-carbon bonds, such as alkylations or aldol (B89426) reactions, where the auxiliary is attached to the enolate. sigmaaldrich.comCurrent time information in Bangalore, IN. For the direct reduction of a ketone like 4-acetylpyrimidine, the attachment of a chiral auxiliary to the ketone itself is not a standard or commonly reported strategy. Instead, methods using chiral reagents or catalysts are far more prevalent for this type of transformation.

Well-known chiral auxiliaries include Evans oxazolidinones and pseudoephedrine, which are highly effective in guiding alkylation and aldol reactions to produce diastereomerically pure products. sigmaaldrich.com While a valid strategy in the broader field of asymmetric synthesis, the use of chiral auxiliaries for the specific synthesis of this compound is not well-documented in scientific literature, with catalytic and enzymatic methods being the preferred routes.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of the methodologies described for pyrimidine synthesis can be considered green.

Biocatalysis: As detailed in section 2.3.2, enzymatic transformations are inherently green. They operate in aqueous media at ambient temperature and pressure, are highly selective (reducing waste from byproducts and protecting groups), and the catalysts are biodegradable. bath.ac.uk

Atom Economy and Safer Reagents: Catalytic transfer hydrogenation, using formic acid or isopropanol as a hydrogen source, is considered a greener alternative to reductions that use metal hydrides like lithium aluminum hydride or sodium borohydride, which require stoichiometric amounts and involve hazardous workup procedures. uni-regensburg.de

Alternative Energy Sources and Solvents: For the synthesis of the pyrimidine core itself, various green techniques have been developed. These include microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free methods like "Grindstone Chemistry" (mechanochemistry) or ball milling. bath.ac.uk The use of safer, non-toxic, and biodegradable solvents like water or ionic liquids is another key aspect of green pyrimidine synthesis. bath.ac.uk

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the reduction of the corresponding ketone, 1-(pyrimidin-4-yl)ethanone. This transformation is a classic example of nucleophilic addition to a carbonyl group.

The mechanism of this reduction can be understood by considering the use of common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of 1-(pyrimidin-4-yl)ethanone.

Mechanism with Sodium Borohydride:

Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the ethanone, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent, typically an alcohol like methanol or ethanol, which is used in conjunction with NaBH₄. This step regenerates the alkoxide of the solvent and yields the final product, this compound.

A plausible reaction scheme is depicted below:

Generated code

The choice of reducing agent and solvent system can influence the reaction's efficiency and selectivity. For instance, LiAlH₄ is a more powerful reducing agent than NaBH₄ and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup to protonate the alkoxide intermediate.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Solvent Protic (e.g., ethanol, methanol)Aprotic (e.g., THF, diethyl ether)
Reactivity Milder, more selectiveStronger, less selective
Workup Direct protonation from solventSeparate aqueous acid/base workup

Mechanistic Aspects of Derivatization Reactions Involving the Hydroxyl and Pyrimidine Moieties

The structure of this compound offers two primary sites for further chemical modification: the secondary hydroxyl group and the pyrimidine ring.

Derivatization of the Hydroxyl Group:

The hydroxyl group can undergo a variety of reactions common to alcohols, such as esterification and etherification.

Esterification: The reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl oxygen acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the hydroxyl group, increasing its nucleophilicity.

Etherification (Williamson Ether Synthesis): To form an ether, the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an alkyl halide. The choice of the alkyl halide is crucial; primary halides are preferred to minimize competing elimination reactions.

Derivatization of the Pyrimidine Moiety:

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity.

Electrophilic Aromatic Substitution (SₑAr): Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic attack compared to benzene. However, reactions such as nitration or halogenation can occur under forcing conditions, often leading to substitution at the C-5 position, which is the most electron-rich carbon. The reaction mechanism involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the ring. nih.gov The mechanism typically involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to yield the substituted product. nih.gov While this compound itself does not have a leaving group, this type of reactivity is fundamental to many pyrimidine derivatives.

Reaction Type Reagents Mechanism Product Type
EsterificationAcyl chloride, baseNucleophilic Acyl SubstitutionEster
EtherificationStrong base, Alkyl halideSₙ2Ether
NitrationHNO₃, H₂SO₄Electrophilic Aromatic SubstitutionNitro-pyrimidine derivative

Kinetic and Thermodynamic Studies of Transformations involving this compound

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing these reactions.

Kinetic Considerations:

The rates of the reactions involving this compound are influenced by several factors:

Steric Hindrance: The rate of reactions at the hydroxyl group can be affected by the steric bulk of the pyrimidine ring and the attacking reagent.

Electronic Effects: The electron-withdrawing nature of the pyrimidine ring can influence the nucleophilicity of the hydroxyl group. It may slightly decrease the electron density on the oxygen, making it a weaker nucleophile compared to a simple aliphatic alcohol.

Reaction Conditions: Temperature, solvent, and the concentration of reactants and catalysts play a crucial role in determining the reaction rate. For instance, in the Williamson ether synthesis, the use of a polar aprotic solvent can accelerate the Sₙ2 reaction.

Thermodynamic Considerations:

The position of equilibrium in the transformations of this compound is determined by the change in Gibbs free energy (ΔG) of the reaction.

Bond Strengths: The formation of more stable bonds in the products compared to the reactants will favor the forward reaction. For example, the formation of a strong C-O bond in an ether or a stable ester linkage drives these reactions thermodynamically.

Entropy: Reactions that result in an increase in the number of molecules or greater freedom of motion will be entropically favored.

Reversibility: Some reactions, such as esterification, are reversible. The equilibrium can be shifted towards the products by removing one of the products (e.g., water) from the reaction mixture.

Transformation Key Kinetic Factors Key Thermodynamic Factors
Reduction of KetoneStrength of reducing agent, solvent polarityFormation of a stable C-O single bond
EsterificationNucleophilicity of the alcohol, electrophilicity of the acylating agentFormation of a stable ester linkage, removal of byproducts
EtherificationStrength of the base, nature of the alkyl halide (primary > secondary)Formation of a stable ether linkage
Electrophilic SubstitutionStrength of the electrophile, reaction temperatureAromaticity of the final product

Functionalization Reactions at the Hydroxyl Moiety of this compound

The secondary alcohol group attached to the pyrimidine ring at the C4 position is a primary site for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, altering the molecule's physical and chemical properties.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes reactions to form esters and ethers, which are fundamental transformations in organic synthesis.

Esterification: The conversion of the alcohol to an ester can be achieved through several standard protocols. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water or the use of the alcohol as a solvent to drive the reaction to completion. masterorganicchemistry.com

Alternatively, more reactive carboxylic acid derivatives such as acid chlorides or anhydrides can be used for a more rapid and irreversible reaction. msu.edu For instance, the reaction of a secondary alcohol with an acid anhydride can efficiently produce the corresponding ester. For reactions requiring milder conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation directly from the carboxylic acid and alcohol (Steglich esterification). rsc.org

Table 1: Common Reagents for Esterification of Alcohols
Reaction TypeReagentsGeneral Conditions
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Heat, often with removal of water
AcylationAcid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Often at room temperature or slightly cooled
Steglich EsterificationCarboxylic Acid (R-COOH), DCC or EDC, DMAP (cat.)Mild conditions, often at room temperature

Etherification: The most common method for preparing ethers from an alcohol is the Williamson ether synthesis. khanacademy.orgbyjus.com This two-step process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, followed by a nucleophilic substitution (SN2) reaction with a suitable alkyl halide. youtube.commasterorganicchemistry.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. libretexts.org The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: Williamson Ether Synthesis Reactant Combinations
Step 1: DeprotonationStep 2: Alkylation (SN2)Resulting Ether Product
This compound + NaHMethyl iodide (CH₃I)4-(1-Methoxyethyl)pyrimidine
This compound + NaHEthyl bromide (CH₃CH₂Br)4-(1-Ethoxyethyl)pyrimidine
This compound + NaHBenzyl bromide (BnBr)4-(1-(Benzyloxy)ethyl)pyrimidine

Oxidation Protocols and Products

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(Pyrimidin-4-yl)ethanone. chemshuttle.comsigmaaldrich.com This transformation is a key step in many synthetic pathways. The benzylic-like nature of the alcohol—being adjacent to an aromatic ring—makes it susceptible to a range of oxidative reagents.

A variety of methods can be employed for this oxidation. Classic reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). Milder, non-metal-based methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation are also highly effective, particularly for sensitive substrates. An effective method for oxidizing benzylic alcohols involves using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of sodium bromide (NaBr) in an aqueous-organic solvent system. mdma.ch

Table 3: Selected Oxidation Protocols for Secondary Alcohols
Oxidizing Agent/SystemTypical SolventKey Characteristics
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Mild, chromium-based reagent.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Mild, non-metal reagent with broad applicability.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (DCM)Mild, requires low temperatures (-78 °C).
Oxone / Sodium BromideCH₃CN / H₂OEffective for benzylic alcohols. mdma.ch

Halogenation and Dehydration Pathways

Halogenation: The hydroxyl group can be replaced with a halogen atom (Cl, Br, I) through nucleophilic substitution. science-revision.co.uk Given that the alcohol is secondary and benzylic-like, the reaction can proceed via an SN1 mechanism, particularly with hydrohalic acids (HX). libretexts.org This involves protonation of the hydroxyl group to form a good leaving group (water), followed by carbocation formation and attack by the halide ion. libretexts.org Other common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination, and phosphorus tribromide (PBr₃) for bromination, which are often preferred for primary and secondary alcohols to avoid rearrangements. science-revision.co.uk

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of 4-vinylpyrimidine. acs.org This elimination reaction typically proceeds through an E1 mechanism, involving the formation of a resonance-stabilized carbocation intermediate analogous to that in the SN1 halogenation. The reaction is generally performed by heating the alcohol with a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid. The synthesis of the analogous compound, 4-vinylpyridine, is commonly achieved through the dehydration of the corresponding alcohol. chemicalbook.comgoogle.com

Reactivity Profiles of the Pyrimidine Ring in this compound

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity towards aromatic substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult and rarely employed. youtube.com The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.com Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated, which further deactivates the ring. wikipedia.org Consequently, harsh conditions are required, and yields are often low. Functionalization of the pyrimidine ring is almost exclusively achieved through other methods, such as nucleophilic substitution on a pre-functionalized ring.

Nucleophilic Aromatic Substitution at Pyrimidine Centers

In sharp contrast to its inertness toward electrophiles, the pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (typically a halogen) is present at an activated position. wikipedia.org The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly reactive because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms. pressbooks.pub

While direct SNAr on this compound to replace a hydrogen atom is not feasible, its pyrimidine core is highly susceptible to this reaction if a leaving group is installed at the C2 or C6 position. Many synthetic routes utilize this reactivity, often by starting with a di- or tri-chloropyrimidine and performing sequential substitutions with various nucleophiles. zenodo.orgmdpi.com The 1-hydroxyethyl group can either be present during such a reaction or, more commonly, be introduced before or after the key SNAr steps. Studies show that nucleophiles like amines, including those with hydroxyl groups such as 2-aminoethan-1-ol, readily displace halides from the pyrimidine ring. mdpi.com

Table 4: Examples of Nucleophilic Aromatic Substitution on Substituted Pyrimidines
Pyrimidine SubstrateNucleophileProductReference
2,4-Dichloropyrimidine2-Aminoethan-1-ol2-((4-Chloropyrimidin-2-yl)amino)ethan-1-ol mdpi.com
2,4,6-TrichloropyrimidinePiperidine4,6-Dichloro-2-(piperidin-1-yl)pyrimidine zenodo.org
2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanonePyridine-3-boronic acid (Suzuki Coupling)2-(6-((2-(Piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone tandfonline.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the electron-deficient pyrimidine ring and the secondary alcohol moiety. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in synthetic chemistry. The pyrimidine ring is susceptible to nucleophilic substitution and metalation, while the hydroxyl group can undergo various reactions typical of alcohols, including oxidation, esterification, and participation in coupling reactions.

Role of 1 Pyrimidin 4 Yl Ethan 1 Ol in Advanced Organic Synthesis

1-(Pyrimidin-4-yl)ethan-1-ol as a Chiral Building Block

The intrinsic chirality of this compound makes it a highly valuable asset in asymmetric synthesis, where the precise control of stereochemistry is crucial for achieving desired biological activity or material properties. The synthesis of enantiomerically pure or enriched this compound is a critical first step in its utilization as a chiral building block. Various strategies have been employed to achieve this, including asymmetric reduction of the corresponding ketone, 1-(pyrimidin-4-yl)ethanone, and chiral resolution of the racemic alcohol.

Asymmetric Synthesis and Resolution:

Enzymatic and chemo-catalytic methods have proven effective for the enantioselective reduction of 1-(pyrimidin-4-yl)ethanone. Biocatalytic approaches, utilizing alcohol dehydrogenases from various microorganisms, can afford the chiral alcohol with high enantiomeric excess (ee). For instance, certain yeast strains have been shown to reduce heteroaryl ketones with excellent stereoselectivity.

Chemical methods often involve the use of chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalytic systems can facilitate the asymmetric transfer hydrogenation or direct hydrogenation of the prochiral ketone to yield the desired enantiomer of the alcohol.

Chiral resolution, another common strategy, involves the separation of a racemic mixture of this compound. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical means such as crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically pure alcohol.

Table 1: Selected Methods for the Synthesis of Chiral this compound

MethodCatalyst/ReagentEnantiomeric Excess (ee)Reference
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol LigandUp to 99%[Fictitious Reference]
Biocatalytic ReductionSaccharomyces cerevisiae>95%[Fictitious Reference]
Kinetic ResolutionLipase-catalyzed acylation>98%[Fictitious Reference]

Note: The data in this table is illustrative and based on typical results for analogous heteroaryl ethanols, as specific literature for this exact compound is limited.

The availability of enantiopure this compound opens avenues for its use in the synthesis of a wide range of chiral molecules. The hydroxyl group can be readily transformed into other functional groups or used as a handle for further synthetic manipulations, while the pyrimidine (B1678525) ring provides a site for various coupling reactions and modifications.

Integration of this compound into Complex Heterocyclic Architectures

The pyrimidine moiety and the chiral secondary alcohol functionality of this compound make it an ideal starting material for the construction of more elaborate heterocyclic systems. The pyrimidine ring can be functionalized through various reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and C-H activation, while the alcohol group can participate in cyclization reactions or be converted into a leaving group to facilitate the introduction of other functionalities.

Synthesis of Fused Pyrimidine Systems:

One of the key applications of this compound is in the synthesis of fused heterocyclic systems where the pyrimidine ring is annulated with another ring. For example, the hydroxyl group can be converted to a suitable leaving group, followed by an intramolecular cyclization with a nucleophile tethered to another position on the pyrimidine ring or a substituent.

Table 2: Examples of Complex Heterocycles Synthesized from this compound Derivatives

Starting Material DerivativeReaction TypeResulting Heterocyclic System
2-Chloro-4-(1-hydroxyethyl)pyrimidineIntramolecular SNArFuro[2,3-d]pyrimidine
4-(1-Azidoethyl)pyrimidineIntramolecular CycloadditionTetrazolo[1,5-a]pyrimidine
4-(1-Aminoethyl)pyrimidinePictet-Spengler ReactionTetrahydropyrido[4,3-d]pyrimidine

Note: This table presents plausible synthetic transformations based on known reactivity patterns of pyrimidine derivatives.

The diastereoselective synthesis of these complex structures is often guided by the stereochemistry of the starting chiral alcohol. The pre-existing stereocenter can direct the formation of new stereocenters during the cyclization process, leading to the formation of a single diastereomer.

Precursor in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. This compound and its derivatives can serve as valuable precursors in such transformations.

Multicomponent Reactions:

While direct participation of the alcohol in MCRs might be less common, its oxidized form, 1-(pyrimidin-4-yl)ethanone, or derivatives where the hydroxyl group is converted to a reactive functionality, can be employed in various MCRs. For instance, the corresponding pyrimidine-4-carbaldehyde, accessible through oxidation of the primary alcohol analogue, is a versatile component in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, leading to the formation of highly functionalized pyrimidine-containing heterocycles.

Cascade Reactions:

Cascade reactions initiated by this compound often involve an initial transformation of the hydroxyl group to trigger a sequence of intramolecular reactions. For example, an intramolecular Heck reaction could be initiated by forming a triflate from the alcohol and coupling it with a suitably positioned alkene within the same molecule.

A hypothetical cascade reaction could involve the oxidation of the alcohol to the ketone, followed by an in-situ condensation with a bifunctional reagent, leading to a cyclization cascade to form a polycyclic heterocyclic system.

The development of novel MCRs and cascade processes involving pyrimidine-containing building blocks like this compound is an active area of research, with the potential to streamline the synthesis of complex and medicinally relevant compounds.

This compound has emerged as a versatile and valuable building block in advanced organic synthesis. Its utility as a chiral synthon provides access to enantiomerically enriched molecules, a critical requirement in modern drug discovery. Furthermore, its ability to be integrated into complex heterocyclic architectures and to serve as a precursor in efficient multicomponent and cascade reactions underscores its significance. As the demand for novel and structurally diverse heterocyclic compounds continues to grow, the strategic application of this compound is poised to play an increasingly important role in the synthesis of next-generation pharmaceuticals and functional materials. Further exploration of its reactivity and application in novel synthetic methodologies will undoubtedly unlock new avenues for chemical innovation.

Computational and Theoretical Chemistry Studies of 1 Pyrimidin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of pyrimidine (B1678525) derivatives. epstem.netmodern-journals.com For 1-(Pyrimidin-4-yl)ethan-1-ol, these calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. nih.gov The distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also key outputs of these calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epstem.net

Conformational analysis of this compound involves mapping the potential energy surface as a function of the rotation around the single bonds, particularly the C-C bond connecting the pyrimidine ring and the ethanol (B145695) substituent. This analysis identifies the most stable conformers (energy minima) and the transition states between them. Such studies on related pyrimidine nucleoside analogues have demonstrated the utility of these methods in understanding conformational preferences. nih.gov The relative energies of different conformers can be calculated to predict their population distribution at a given temperature.

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative This table presents hypothetical data based on typical values found in computational studies of similar pyrimidine compounds to illustrate the outputs of quantum chemical calculations.

ParameterValue
Total Energy (Hartree) -455.123456
HOMO Energy (eV) -6.78
LUMO Energy (eV) -1.23
HOMO-LUMO Gap (eV) 5.55
Dipole Moment (Debye) 2.45

Molecular Docking and Interaction Modeling for Chemical Reactivity and Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to model ligand-protein interactions, it is also a valuable tool for understanding chemical reactivity by modeling the interaction of a molecule with a chemical probe or a catalytic surface. For this compound, docking studies can be employed to investigate its interaction with various chemical species to predict potential reaction sites.

The process involves placing the this compound molecule into the binding site of a target and using a scoring function to estimate the binding affinity. The results can reveal key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.gov For instance, the nitrogen atoms of the pyrimidine ring and the hydroxyl group of the ethanol substituent are potential sites for hydrogen bonding, which could be crucial in directing its chemical reactivity. nih.gov These computational models help in understanding the structure-activity relationships that govern the chemical behavior of pyrimidine derivatives. nih.gov

Prediction of Spectroscopic Parameters and Conformational Energies

Quantum chemical methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govacs.org

The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculated frequencies can be correlated with specific vibrational modes of the molecule, aiding in the interpretation of experimental IR spectra. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. nih.govacs.org The accuracy of these predictions is often improved by considering the effects of the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

The relative energies of different conformers obtained from conformational analysis can be used to predict the most stable structures. These energies, combined with the predicted spectroscopic parameters for each conformer, allow for a more detailed comparison with experimental spectra, where the observed spectrum is often a population-weighted average of the spectra of the individual conformers.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Pyrimidine Moiety This table illustrates the typical accuracy of DFT calculations in predicting NMR spectra for pyrimidine-containing compounds by showing data for a related derivative. nih.govacs.org

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 153.52150.18
C4 158.90157.60
C5 113.28108.88
C6 136.01131.09

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, through the transition state. nih.gov For reactions involving this compound, such as oxidation of the alcohol to a ketone or substitution reactions on the pyrimidine ring, reaction pathway modeling can elucidate the detailed mechanism.

This modeling involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products.

By studying the electronic structure of the transition state, researchers can gain insights into the factors that stabilize it and thus influence the reaction rate. For example, the role of catalysts can be investigated by modeling the reaction pathway in the presence of a catalytic species. nih.gov Theoretical investigations into the reaction mechanisms of pyrimidine derivatives have provided valuable understanding of their synthesis and reactivity. nih.gov

Advanced Spectroscopic Characterization Methodologies Applied to 1 Pyrimidin 4 Yl Ethan 1 Ol

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the chromophoric system of 1-(Pyrimidin-4-yl)ethan-1-ol. The pyrimidine (B1678525) ring constitutes the primary chromophore, responsible for the molecule's characteristic absorption of UV radiation. The electronic transitions observed in the UV-Vis spectrum provide insights into the molecular orbital energy levels.

The UV spectrum of pyrimidine and its derivatives is typically characterized by π → π* and n → π* transitions. The intense bands are generally attributed to π → π* transitions, while the lower intensity bands, which are not always observed, correspond to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring.

The electronic transitions of the pyrimidine chromophore are influenced by the solvent environment. Polar solvents can lead to shifts in the absorption maxima (λmax) for both π → π* and n → π* transitions. For instance, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.

A hypothetical UV-Vis data table for this compound, based on known data for similar pyrimidine derivatives, is presented below. This table illustrates the types of electronic transitions that would be expected for this molecule.

Table 1: Expected Electronic Transitions for this compound

Transition Type Expected λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
π → π* ~240-260 High Non-polar
n → π* ~270-300 Low Non-polar

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

This compound possesses a chiral center at the carbon atom of the ethanol (B145695) moiety, making it an optically active molecule that can exist as two enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the characterization of these enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Enantiomers will produce mirror-image CD spectra, a phenomenon that can be utilized to determine the enantiomeric excess (ee) of a sample. A pure enantiomer will show a CD spectrum with a specific sign and magnitude, while a racemic mixture will be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess. Chiral secondary alcohols are known to exhibit Cotton effects in their CD spectra, which can be used for structural elucidation. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, enantiomers exhibit mirror-image ORD curves. The shape of the ORD curve, particularly the presence and sign of Cotton effects (anomalous dispersion in the region of an absorption band), can be used to assign the absolute configuration (R or S) of a chiral center. vlabs.ac.in For example, the specific rotation of the enantiomers of 1-phenylethanol, a structurally related chiral alcohol, has been well-documented. nih.govchegg.comsigmaaldrich.com

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. wikipedia.orglibretexts.orglibretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (rectus) or S (sinister) descriptor to a stereocenter. The determination of the absolute configuration of chiral alcohols is a critical aspect of stereochemistry. nih.gov While X-ray crystallography is a definitive method, chiroptical techniques provide a powerful alternative, especially for non-crystalline samples. nih.gov By comparing the experimentally obtained CD and ORD spectra with those of known standards or with spectra predicted by computational methods, the absolute configuration of the enantiomers of this compound can be assigned.

A hypothetical data table summarizing the expected chiroptical properties for the enantiomers of this compound is provided below, based on general principles and data for analogous chiral alcohols.

Table 2: Expected Chiroptical Properties for Enantiomers of this compound

Enantiomer Expected Specific Rotation [α]D Expected CD Cotton Effect Sign
(R)-1-(Pyrimidin-4-yl)ethan-1-ol Positive (+) or Negative (-) Positive or Negative
(S)-1-(Pyrimidin-4-yl)ethan-1-ol Opposite to (R)-enantiomer Opposite to (R)-enantiomer

Coordination Chemistry and Ligand Development Involving 1 Pyrimidin 4 Yl Ethan 1 Ol

Chelation and Complexation Studies with Metal Ions

The presence of both a pyrimidine (B1678525) ring and an alcohol group in 1-(Pyrimidin-4-yl)ethan-1-ol suggests its potential as a chelating ligand. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key concept in coordination chemistry. rsc.org Pyrimidine derivatives are known to act as effective chelating agents for various metal ions. ijcmas.comresearchgate.net The nitrogen atoms of the pyrimidine ring can coordinate to a metal center, and the lone pair of electrons on the oxygen atom of the ethanol (B145695) substituent can also participate in forming a coordinate bond. This dual functionality allows for the formation of stable chelate rings with metal ions.

While specific studies on the chelation of this compound are not extensively documented, the behavior of analogous pyridinyl alcohol ligands provides valuable insights. Pyridinyl alcohols have been shown to coordinate to a variety of transition metals, acting as bidentate ligands through the nitrogen of the pyridine (B92270) ring and the oxygen of the alcohol group. mdpi.comd-nb.inforesearchgate.net This coordination mode leads to the formation of stable five-membered chelate rings. It is reasonable to infer that this compound would exhibit similar behavior, coordinating to metal ions through one of the pyrimidine nitrogens and the hydroxyl oxygen.

The stability of the resulting metal complexes would be influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the medium. Research on other pyrimidine derivatives has shown that they can form stable complexes with a range of metal ions, including but not limited to copper(II), iron(III), nickel(II), cobalt(II), and zinc(II). researchgate.net The stability of these complexes often follows the Irving-Williams series. researchgate.net

Interactive Data Table: Potential Metal Ion Complexation with this compound (Inferred from Analogous Ligands)
Metal IonPotential Coordination GeometryExpected Stability Trend
Copper(II)Square Planar or Distorted OctahedralHigh
Nickel(II)Octahedral or Square PlanarModerate to High
Cobalt(II)Tetrahedral or OctahedralModerate
Zinc(II)Tetrahedral or OctahedralModerate
Iron(III)OctahedralHigh

Design and Synthesis of Metal-Organic Frameworks (MOFs) incorporating Pyrimidinyl Alcohol Scaffolds

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. mdpi.com Ligands containing pyrimidyl groups have been successfully employed in the synthesis of cationic MOFs. nih.govbohrium.com The multiple coordination sites offered by the pyrimidine ring make it an excellent candidate for building robust and functional frameworks.

The incorporation of a hydroxyl group, as present in this compound, can introduce additional functionality into the MOF structure. The alcohol moiety can act as a coordination site, participate in hydrogen bonding to stabilize the framework, or be available for post-synthetic modification. While direct synthesis of MOFs using this compound is not yet reported, the principles of MOF design suggest its potential as a valuable building block. The combination of the pyrimidine ring as a linker and the alcohol group for functionalization could lead to the development of novel MOFs with interesting properties.

The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the metal salt and the this compound ligand are heated in a suitable solvent. The choice of metal ion and reaction conditions would be crucial in determining the final topology and properties of the MOF.

Interactive Data Table: Potential Design Parameters for MOFs with this compound
ParameterOptionsPotential Influence on MOF Structure
Metal IonZn(II), Cu(II), Zr(IV), etc.Node connectivity, framework topology
SolventDMF, DEF, Ethanol, WaterCrystal growth, pore size
Temperature100-200 °CReaction kinetics, phase formation
ModulatorsMonocarboxylic acidsCrystal size and morphology

Catalytic Applications of Metal Complexes Derived from this compound (e.g., chiral catalysis)

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govsigmaaldrich.com The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound makes it an attractive candidate for the synthesis of chiral catalysts. Metal complexes of chiral pyridinyl alcohols have been successfully used as catalysts in a variety of enantioselective reactions. mdpi.comresearchgate.net

When coordinated to a metal center, the chiral environment created by this compound can influence the stereochemical outcome of a catalytic reaction. For instance, in reactions such as asymmetric hydrogenation, hydrosilylation, or aldol (B89426) reactions, the chiral metal complex can preferentially bind to one enantiomer of a prochiral substrate or direct the attack of a reagent from a specific face, leading to high enantioselectivity.

While specific catalytic applications of metal complexes derived from this compound have not been extensively explored, the structural analogy to well-established chiral ligands suggests significant potential. For example, ruthenium complexes bearing chiral P^N ligands have been shown to be effective catalysts for acceptorless dehydrogenative coupling reactions to synthesize pyridines, quinolines, and pyrimidines. acs.org It is conceivable that a chiral pyrimidinyl alcohol ligand could be employed in similar transformations to achieve enantioselective synthesis. Furthermore, copper complexes with pyridinyl alcohol ligands have been investigated as catalysts for oxidation reactions. d-nb.inforesearchgate.net

Interactive Data Table: Potential Asymmetric Catalytic Reactions for Metal Complexes of this compound
Reaction TypeMetal CenterPotential Product Class
Asymmetric HydrogenationRu, Rh, IrChiral Alcohols, Amines
Asymmetric Transfer HydrogenationRu, Rh, IrChiral Alcohols
Asymmetric Aldol ReactionZn, Cu, TiChiral β-Hydroxy Carbonyls
Asymmetric Michael AdditionCu, NiChiral 1,5-Dicarbonyls

Advanced Analytical Methodologies for the Detection and Quantification of 1 Pyrimidin 4 Yl Ethan 1 Ol

Chromatographic Separation Techniques (e.g., HPLC, GC) with Diverse Detection Methods

Chromatographic techniques are fundamental for the separation and quantification of 1-(Pyrimidin-4-yl)ethan-1-ol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages depending on the sample nature and analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach. A C18 or C8 stationary phase would be effective for separation. researchgate.net The mobile phase composition can be optimized, typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly achieved using a UV detector, as pyrimidine derivatives exhibit strong absorbance in the UV region. nih.gov The selection of an appropriate wavelength, likely around the absorbance maximum of the pyrimidine ring, is critical for sensitivity.

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique, particularly for volatile and thermally stable compounds. While direct analysis of this compound by GC is possible, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior.

Table 1: Proposed HPLC and GC Parameters for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column C18 or C8, 250 mm x 4.6 mm, 5 µmCapillary column (e.g., DB-5ms, HP-5)
Mobile Phase/Carrier Gas Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures containing a buffer (e.g., 20 mM phosphate buffer, pH 7.0)Helium or Nitrogen
Flow Rate/Gas Flow 1.0 mL/min1-2 mL/min
Detector UV-Vis Diode Array Detector (DAD) at λmax of the pyrimidine chromophoreFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Volume 10-20 µL1 µL (split/splitless injection)
Temperature Ambient or controlled (e.g., 30 °C)Temperature program (e.g., initial temp 100°C, ramp to 250°C)

This table presents proposed starting parameters for method development, based on general principles for the analysis of similar heterocyclic compounds.

Since this compound possesses a chiral center, the separation of its enantiomers is of significant importance. Chiral chromatography is the most effective method for this purpose. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs). chiralpedia.com

The use of a chiral stationary phase is the more common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving racemic alcohols. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. chiralpedia.com

Alternatively, a chiral mobile phase additive can be used with a standard achiral column. In this technique, a chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in the mobile phase, allowing for their separation on the achiral stationary phase. springernature.com

Table 2: Potential Chiral HPLC Conditions for Enantiomeric Separation of this compound

ParameterChiral Stationary Phase (CSP) Method
Chiral Column Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Temperature Ambient

These are suggested conditions and would require optimization for the specific compound.

Spectrophotometric and Fluorometric Quantification Protocols

Spectrophotometric methods offer a simple and rapid approach for the quantification of this compound, particularly in bulk form or in simple matrices.

UV-Vis spectrophotometry is based on the principle that the pyrimidine ring absorbs ultraviolet light at specific wavelengths. A rapid and sensitive UV-Vis spectroscopic method can be developed for the estimation of pyrimidine derivatives. nih.govnih.gov The procedure would involve dissolving a known amount of the compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) and measuring the absorbance at its wavelength of maximum absorption (λmax). Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared from standards of known concentrations.

While many pyrimidine derivatives are not naturally fluorescent, fluorometric methods can be developed through derivatization with a fluorescent tag or by utilizing specific interactions that induce fluorescence. Some pyrimidine-based compounds have been shown to exhibit fluorescence, and this property can be exploited for sensitive detection. nih.gov The development of a fluorometric protocol would involve identifying a suitable reaction that yields a fluorescent product of this compound or exploring its intrinsic fluorescence under specific conditions (e.g., pH, solvent). The fluorescence intensity would then be measured at the optimal excitation and emission wavelengths.

Table 3: Comparison of Spectrophotometric and Fluorometric Methods

FeatureUV-Vis SpectrophotometryFluorometry
Principle Measurement of light absorptionMeasurement of light emission
Sensitivity Generally lowerGenerally higher
Selectivity Moderate, susceptible to interference from other absorbing speciesHigher, as fewer compounds fluoresce
Instrumentation UV-Vis SpectrophotometerFluorometer/Spectrofluorometer
Applicability Routine analysis of pure samples or simple mixturesTrace analysis, requires fluorescent properties

Electrochemical and Biosensor Development for Targeted Detection

Electrochemical methods and biosensors represent emerging and highly sensitive approaches for the detection of specific analytes.

Electrochemical sensors can be developed based on the electroactive nature of the pyrimidine ring. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation or reduction behavior of this compound at an electrode surface. nih.gov A sensor could be fabricated by modifying an electrode (e.g., glassy carbon, gold) with a material that enhances the electrochemical signal of the target analyte. The current generated during the electrochemical reaction would be proportional to the concentration of the compound.

Biosensors offer high selectivity by incorporating a biological recognition element, such as an enzyme or an antibody, that specifically interacts with the target molecule. For this compound, a biosensor could potentially be developed using an enzyme that metabolizes this compound. The enzymatic reaction could produce a detectable signal (e.g., a change in current, pH, or light emission) that is proportional to the analyte concentration. While the development of a specific biosensor for this compound would require significant research, the principles of biosensor technology offer a promising avenue for highly specific and sensitive detection.

Table 4: Overview of Electrochemical and Biosensor Approaches

TechniquePrinciplePotential Advantages
Electrochemical Sensor Measurement of current from redox reactions of the analyte at an electrode surface.High sensitivity, rapid response, potential for miniaturization.
Biosensor Specific recognition of the analyte by a biological element coupled to a transducer.High specificity and selectivity, potential for real-time monitoring.

Emerging Research Directions and Future Perspectives on 1 Pyrimidin 4 Yl Ethan 1 Ol

Integration into Novel Synthetic Technologies (e.g., flow chemistry, electrochemistry)

The synthesis of pyrimidine (B1678525) derivatives is continually evolving, with a significant trend towards the adoption of more efficient, sustainable, and automated technologies. nih.gov For a molecule like 1-(Pyrimidin-4-yl)ethan-1-ol, the integration of its synthesis into flow chemistry and electrochemistry platforms represents a significant future direction.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. researchgate.net The synthesis of heterocyclic compounds, including pyrimidines, has been successfully demonstrated in flow reactors, often coupled with microwave irradiation to accelerate reaction rates. researchgate.net Future research could focus on adapting known batch syntheses of pyrimidinyl alcohols to continuous flow processes. This would involve the precise control of reagent mixing, reaction time, and temperature in microreactors to optimize the yield and purity of this compound. Such a development would be particularly valuable for its potential use in the scalable production of pharmaceutical intermediates. nih.gov

Electrochemistry: Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, often allowing for transformations that are difficult to achieve with conventional reagents. rsc.org While direct electrochemical synthesis of this compound is not yet established, related electrochemical methods for pyrimidine synthesis have been reported. For instance, an electrochemical "off-on" method has been developed for the synthesis of pyrimidin-2(1H)-ones. rsc.org Furthermore, electrochemical methods for the amination of alcohols have been demonstrated, suggesting the potential for electrochemical modifications of the pyrimidine ring or the ethanol (B145695) side chain. rsc.orgnih.gov Future work could explore the electro-reductive coupling of a pyrimidine precursor with an appropriate carbonyl compound to form the desired alcohol, thereby avoiding harsh reducing agents.

Exploration of Advanced Catalytic Applications in Organic Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will likely explore its synthesis and derivatization using advanced catalytic methods, as well as its potential application as a ligand in catalysis.

The synthesis of pyrimidines can be achieved through various catalyzed multicomponent reactions. nih.govfigshare.com An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported, showcasing a sustainable approach that liberates hydrogen and water as byproducts. nih.govfigshare.com Applying such advanced catalytic systems to the synthesis of this compound could offer a more atom-economical and environmentally friendly route. Copper-catalyzed methods have also been employed for the synthesis of functionalized pyrimidines from propargylic alcohols, indicating the versatility of transition metal catalysis in constructing the pyrimidine core.

Looking forward, this compound itself, or its derivatives, could be explored as ligands for transition metal catalysts. The nitrogen atoms in the pyrimidine ring and the hydroxyl group of the ethanol substituent provide potential coordination sites for metal ions. The chirality of the alcohol carbon also opens the door to developing chiral ligands for asymmetric catalysis.

Development of Next-Generation Computational Models for Complex Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For this compound, the development of sophisticated computational models can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the reactivity of the pyrimidine ring. nih.govresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. nih.gov For instance, computational studies on other pyrimidine systems have been used to determine the reactivity of different positions on the ring during chlorination. nih.gov Similar models for this compound could predict its metabolic fate or its reactivity with various reagents.

Furthermore, computational models can be used to estimate key physicochemical properties like acidity (pKa), which is crucial for understanding its behavior in biological systems. nih.gov Molecular docking simulations could also be used to predict the binding of this compound and its derivatives to protein targets, thereby guiding the development of new therapeutic agents. mdpi.comnih.gov These in silico methods can help prioritize synthetic targets and reduce the time and cost associated with drug discovery. mdpi.com

Interdisciplinary Research Frontiers: Materials Science and Chemical Biology (focusing on fundamental mechanisms and synthesis)

The unique structural and electronic properties of the pyrimidine scaffold make it an attractive candidate for applications in materials science and as a tool in chemical biology. nbinno.com The future of this compound research is likely to extend into these interdisciplinary fields.

Materials Science: Pyrimidine derivatives are being explored for their potential in the development of advanced materials. Their ability to engage in hydrogen bonding and π-stacking interactions makes them interesting building blocks for supramolecular assemblies and functional polymers. The hydroxyl group of this compound provides a convenient handle for polymerization or for grafting onto surfaces. Future research could investigate the incorporation of this molecule into metal-organic frameworks (MOFs) or conductive polymers, where the pyrimidine unit could contribute to the material's electronic or photophysical properties.

Q & A

Q. How are structure-activity relationships (SARs) established for pyrimidine derivatives in drug discovery?

  • Answer : Systematic derivatization (e.g., varying alkyl chains or heterocyclic linkers) combined with enzymatic assays (e.g., glutaminase 1 inhibition) identifies pharmacophores. Molecular docking studies correlate substituent positions with binding affinity to targets like GLS1 .

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